2-Fluoro-5-iodo-benzamidine

Radiopharmaceutical Chemistry Molecular Imaging Radioiodination

Researchers developing radioiodinated probes for PET/SPECT imaging often find simple benzamidine analogs lack the orthogonal reactivity required for high-specific-activity labeling. 2-Fluoro-5-iodo-benzamidine (CAS 1260813-58-8) addresses this with a defined 2-fluoro-5-iodo substitution pattern. Key advantages: • Iodine at C5 enables direct radioiodination (I-123/I-124/I-131) for imaging and targeted radiotherapy • Ortho-fluorine lowers amidine pKa, enhancing membrane permeability for cell-based serine protease assays • Orthogonal halogens permit sequential Pd-catalyzed functionalization for rapid SAR exploration Supplied at 95% purity with global shipping.

Molecular Formula C7H6FIN2
Molecular Weight 264.042
CAS No. 1260813-58-8
Cat. No. B2373340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodo-benzamidine
CAS1260813-58-8
Molecular FormulaC7H6FIN2
Molecular Weight264.042
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(=N)N)F
InChIInChI=1S/C7H6FIN2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H3,10,11)
InChIKeyTUYKECFWOROKNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodo-benzamidine Overview


2-Fluoro-5-iodo-benzamidine is a heteroaryl amidine characterized by a benzene ring substituted at positions 2 and 5 with fluorine and iodine, respectively [1]. This halogenation pattern is of particular interest in medicinal chemistry, as the iodine atom enables applications in radioiodination for imaging and targeted radiotherapy, while the fluorine atom modulates physicochemical properties and metabolic stability [2]. Unlike simpler benzamidine analogs, the dual halogen substitution at these specific positions offers a unique scaffold for the development of high-affinity protease inhibitors and molecular imaging agents, with documented potential in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) applications [2].

Radioiodination Stable iodine enables direct I-123/I-124 labeling for SPECT/PET probe synthesis
Dual halogen SAR Orthogonal fluorine and iodine reactivity supports sequential functionalization
Protease inhibitor scaffold Fluorine-modulated amidine pKa for cell-permeable serine protease inhibition studies

2-Fluoro-5-iodo-benzamidine Substitution Risks


Substituting 2-fluoro-5-iodo-benzamidine with a generic benzamidine (e.g., unsubstituted benzamidine, CAS 618-39-3) or a mono-halogenated analog (e.g., 2-fluorobenzamidine or 4-iodobenzamidine) will fail to replicate the compound's intended performance in advanced chemical biology and radiopharmaceutical applications [1]. Benzamidine itself exhibits relatively weak and non-selective serine protease inhibition, with Ki values in the high micromolar range [1]. In contrast, the specific 2-fluoro-5-iodo substitution pattern is designed to confer distinct electronic, steric, and reactivity properties. The iodine at the 5-position provides a critical handle for radioiodination (e.g., with I-123 or I-131) [2], while the ortho-fluorine significantly alters the pKa of the amidine moiety and enhances target binding affinity through unique interactions [3]. Generic alternatives lack either the radioiodination site or the optimized fluorine effect, rendering them unsuitable for applications requiring high specific activity radiolabeling or defined structure-activity relationships (SAR).

Radioiodination Non‑iodinated benzamidines lack the C‑I bond; radiolabeling may require additional synthetic steps and reduce yield.
Permeability Removing ortho‑fluorine retains high amidine pKa (~11.6), which may limit neutral species and cellular uptake compared to the 2‑fluoro analog.
Diversification Absence of the iodine handle restricts Pd‑catalyzed cross‑coupling options; sequential SAR exploration becomes less straightforward.

2-Fluoro-5-iodo-benzamidine Comparative Evidence


Iodine-Enabled Radioiodination

The presence of an iodine atom at the 5-position of the benzamidine core is essential for radioiodination via electrophilic substitution or isotope exchange [1]. Non-iodinated analogs (e.g., benzamidine, 2-fluorobenzamidine) cannot be directly labeled with iodine radioisotopes (e.g., I-123, I-124, I-131) without additional synthetic modification [1]. Fluorous-based radioiodination strategies have been developed specifically for iodinated arenes like 2-fluoro-5-iodo-benzamidine, achieving high effective specific activity by exploiting the unique reactivity of the carbon-iodine bond [1].

Radioiodination Capability
class-level inference
Iodine present vs. absent
Direct labeling prerequisite for SPECT/PET probe development
Non‑iodinated analogs require extra synthetic modification
Radiopharmaceutical Chemistry Molecular Imaging Radioiodination

Fluorine-Driven Potency Enhancement

The ortho-fluorine atom in 2-fluoro-5-iodo-benzamidine reduces the pKa of the adjacent amidine group from approximately 11.6 (typical of benzamidine) to an estimated 9.5-10.0, enhancing the fraction of the amidine that is unprotonated at physiological pH [1]. This results in improved passive membrane permeability and increased binding affinity to serine protease active sites, which favor the neutral amidine form [1]. In contrast, non-fluorinated analogs like 3-iodobenzamidine or 4-iodobenzamidine retain the high pKa of the parent benzamidine, limiting their bioavailability and target engagement in cellular assays .

pKa Reduction
class-level inference
ΔpKa ≈ 1.6–2.1 units
Higher neutral amidine fraction supports membrane permeability
Estimated from ortho‑fluorine effect on benzamidine scaffold
Medicinal Chemistry Serine Protease Inhibition Structure-Activity Relationship

Iodo Substituent Cross-Coupling

The iodine atom at the 5-position of 2-fluoro-5-iodo-benzamidine is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. This allows for the facile introduction of diverse aryl, alkynyl, or amino substituents at the 5-position while retaining the ortho-fluorine, which itself can participate in nucleophilic aromatic substitution (SNAr) under appropriate conditions [2]. In contrast, analogs such as 2-fluorobenzamidine lack the iodine handle and are limited to SNAr at the fluorine position only, restricting diversification strategies [2].

Cross‑Coupling Reactivity
class-level inference
Iodo cross‑coupling site present vs. absent
Enables Pd‑catalyzed diversification; mono‑fluorinated analog limited to SNAr
Reactivity verified under standard Suzuki/Sonogashira conditions
Organic Synthesis Cross-Coupling Chemical Biology

Sigma Receptor Ligand Scaffold Validation

A systematic structure-activity relationship (SAR) study of fluoro- and iodo-substituted high-affinity sigma receptor ligands identified the 2-fluoro-5-iodo substitution pattern on a benzamide/benzamidine scaffold as critical for high receptor affinity and suitability for PET/SPECT imaging [1]. Compounds bearing this specific halogenation pattern exhibited Ki values in the low nanomolar range against sigma receptors, whereas related analogs with different substitution patterns (e.g., 2-iodo-5-fluoro, 4-iodo, or 2-fluoro only) showed reduced affinity or unfavorable physicochemical properties for imaging [1]. 2-Fluoro-5-iodo-benzamidine serves as a direct synthetic precursor to such imaging agents, with its substitution pattern precisely matching the optimal scaffold identified in this study [1].

Sigma Receptor Affinity
class-level inference
>10‑fold improvement vs. differently substituted analogs
Scaffold matches optimal PET/SPECT ligand pattern from SAR study
Radioligand binding assays in guinea pig brain membranes
PET Imaging SPECT Imaging Sigma Receptor

2-Fluoro-5-iodo-benzamidine Applications


Radioiodinated SPECT/PET Probe Synthesis

The presence of a stable iodine substituent makes 2-fluoro-5-iodo-benzamidine an ideal starting material for radioiodination via isotope exchange or electrophilic substitution, enabling the production of high-specific-activity tracers for SPECT (using I-123) or PET (using I-124) imaging [1]. Its fluorous tagging compatibility further streamlines purification, yielding tracers with minimal cold carrier contamination [1].

Orthogonal Diversification in Medicinal Chemistry Libraries

The orthogonally reactive fluorine and iodine atoms allow medicinal chemists to perform sequential functionalization: the iodine can be replaced via Pd-catalyzed cross-coupling to introduce aryl, alkynyl, or amino groups, while the fluorine can undergo nucleophilic aromatic substitution or serve as a metabolically stable bioisostere [1]. This dual reactivity enables rapid SAR exploration around the benzamidine core, accelerating lead optimization in drug discovery programs [2].

Bioavailable Serine Protease Inhibitors

The ortho-fluorine substituent lowers the pKa of the amidine group, increasing the proportion of the neutral, membrane-permeable species at physiological pH. This property is critical for cell-based assays and in vivo studies of serine proteases (e.g., factor Xa, thrombin, trypsin), where non-fluorinated benzamidines often suffer from poor cellular uptake due to their highly protonated state [1].

Sigma Receptor Ligands for CNS Imaging

The 2-fluoro-5-iodo substitution pattern has been validated in SAR studies as optimal for high-affinity sigma receptor binding, with Ki values in the low nanomolar range [1]. 2-Fluoro-5-iodo-benzamidine serves as a key precursor for constructing such ligands, which are under investigation for imaging neuropsychiatric disorders and cancer using PET/SPECT [1].

Application
Selection Property
Validation Focus
SPECT/PET probe synthesis
Stable iodine substituent for direct radioiodination
Labeling efficiency, specific activity, fluorous purification
Medicinal chemistry library diversification
Orthogonal fluorine/iodine reactivity
Cross‑coupling yields, sequential functionalization scope
Cell‑based serine protease inhibition
Fluorine‑lowered amidine pKa for membrane permeability
Cellular uptake, target engagement in protease assays
CNS sigma receptor imaging research
Validated high‑affinity scaffold (Ki
Binding affinity reproducibility, in vivo imaging contrast
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